4-Bromo-N-methylnaphthalene-1-carboxamide
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Overview
Description
4-Bromo-N-methylnaphthalene-1-carboxamide is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol It is characterized by the presence of a bromine atom at the 4th position of the naphthalene ring and a carboxamide group at the 1st position, with a methyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide typically involves the bromination of N-methylnaphthalene-1-carboxamide. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Bromo-N-methylnaphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-alkylated product, while oxidation can produce naphthoquinones.
Scientific Research Applications
4-Bromo-N-methylnaphthalene-1-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Further research is needed to explore its efficacy and safety in medical applications.
Industry: It is used in the development of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-N-methylnaphthalene-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and carboxamide group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
4-Bromo-N-methylnaphthalene-1-carboxamide can be compared with other similar compounds such as:
4-Chloro-N-methylnaphthalene-1-carboxamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
4-Fluoro-N-methylnaphthalene-1-carboxamide: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
N-Methyl-1-naphthamide: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Properties
IUPAC Name |
4-bromo-N-methylnaphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDHYMHAWWPJEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742898 |
Source
|
Record name | 4-Bromo-N-methylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-43-0 |
Source
|
Record name | 4-Bromo-N-methylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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